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molecular formula C14H10FNO B1396749 2-(Benzyloxy)-5-fluorobenzonitrile CAS No. 945614-14-2

2-(Benzyloxy)-5-fluorobenzonitrile

Cat. No. B1396749
M. Wt: 227.23 g/mol
InChI Key: URIQKEYISJKWRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08044083B2

Procedure details

In a 12 L, 4-neck round bottom flask equipped with a mechanic stirrer and temperature probe, a suspension of sodium hydride (74 g, 1.82 mol) in DMF (1.95 L) was added benzyl alcohol (142 g, 1.3 mol) through a dropping funnel slowly over 30 minutes in an ice bath under nitrogen. The mixture was stirred in an ice bath (0° C.) for 120 minutes, a solution of 2,5-difluorobenzonitrile (180 g, 1.3 mol) in DMF (650 mL) was added through a dropping funnel over 35 minutes. The resulting mixture was warmed up to room temperature. After 2 hours, the mixture was cooled in an ice bath (4° C.) and quenched with saturated NH4Cl (130 mL) followed by the addition of water (2.6 L×3). The slurry was stirred at room temperature overnight and the precipitate was filtered and washed with water (650 mL×3). The solid was dried in vacuum for 2 days to give 292 g (99.3%) of the desired compound. 1H NMR (400 MHz, DMSO-d6) δ 7.78 (dd, 1H, J=3.2 Hz, J=8.2 Hz), 7.5-7.76 (m, 1H), 7.35-7.48 (m, 6H), 5.28 (s, 2H).
Quantity
74 g
Type
reactant
Reaction Step One
Name
Quantity
1.95 L
Type
solvent
Reaction Step One
Quantity
142 g
Type
reactant
Reaction Step Two
Quantity
180 g
Type
reactant
Reaction Step Three
Name
Quantity
650 mL
Type
solvent
Reaction Step Three
Yield
99.3%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([OH:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.F[C:12]1[CH:19]=[CH:18][C:17]([F:20])=[CH:16][C:13]=1[C:14]#[N:15]>CN(C=O)C>[CH2:3]([O:10][C:12]1[CH:19]=[CH:18][C:17]([F:20])=[CH:16][C:13]=1[C:14]#[N:15])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
74 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1.95 L
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
142 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Three
Name
Quantity
180 g
Type
reactant
Smiles
FC1=C(C#N)C=C(C=C1)F
Name
Quantity
650 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred in an ice bath (0° C.) for 120 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 12 L, 4-neck round bottom flask equipped with a mechanic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was warmed up to room temperature
WAIT
Type
WAIT
Details
After 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled in an ice bath (4° C.)
CUSTOM
Type
CUSTOM
Details
quenched with saturated NH4Cl (130 mL)
ADDITION
Type
ADDITION
Details
followed by the addition of water (2.6 L×3)
STIRRING
Type
STIRRING
Details
The slurry was stirred at room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
WASH
Type
WASH
Details
washed with water (650 mL×3)
CUSTOM
Type
CUSTOM
Details
The solid was dried in vacuum for 2 days
Duration
2 d

Outcomes

Product
Details
Reaction Time
120 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C#N)C=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 292 g
YIELD: PERCENTYIELD 99.3%
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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